4,6-Dibromopicolinic acid
Overview
Description
4,6-Dibromopicolinic acid is a brominated derivative of picolinic acid, a pyridine carboxylic acid. This compound is characterized by the presence of two bromine atoms at the 4th and 6th positions of the pyridine ring. It is a versatile chemical used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
4,6-Dibromopicolinic acid is a heterocyclic compound that belongs to the family of pyridine-based molecules. It is structurally similar to picolinic acid, which is known to play a key role in zinc transport . Picolinic acid works by binding to zinc finger proteins (ZFPs), changing their structures and disrupting zinc binding, thereby inhibiting function
Mode of Action
This could inhibit the function of ZFPs, which are involved in processes such as viral replication and packaging, as well as normal cell homeostatic functions .
Biochemical Pathways
ZFPs play crucial roles in various biological processes, including gene expression, protein folding, and signal transduction .
Result of Action
If it does indeed interact with ZFPs, it could potentially disrupt processes regulated by these proteins, such as viral replication and cell homeostasis .
Biochemical Analysis
Cellular Effects
The effects of 4,6-Dibromopicolinic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of zinc finger proteins, which play crucial roles in gene regulation and cell signaling . Additionally, the compound’s antimicrobial properties suggest it can disrupt microbial cell function, leading to cell death or growth inhibition.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, leading to their inhibition. This binding can disrupt the enzyme’s normal function, thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can interact with DNA and RNA, potentially influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, such as prolonged exposure to high temperatures or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity and modulation of enzyme function. At high doses, this compound can be toxic, leading to adverse effects such as cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in the metabolism of pyridine derivatives . The compound can affect metabolic flux and metabolite levels, potentially leading to changes in cellular energy production and biosynthesis pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dibromopicolinic acid can be synthesized through several methods. One common approach involves the bromination of picolinic acid using bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl₃). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromopicolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium can oxidize this compound to produce picolinic acid derivatives.
Reduction: Lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromine positions, using nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: Picolinic acid derivatives
Reduction: 4,6-Dibromopicolinalcohol
Substitution: 4,6-Dibromopicolinamide or other substituted derivatives
Scientific Research Applications
4,6-Dibromopicolinic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3,6-Dibromopicolinic acid
5,6-Dibromopicolinic acid
2,6-Dibromopicolinic acid
Properties
IUPAC Name |
4,6-dibromopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBBTBXKBJVIRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704405 | |
Record name | 4,6-Dibromopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-78-2 | |
Record name | 4,6-Dibromo-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dibromopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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